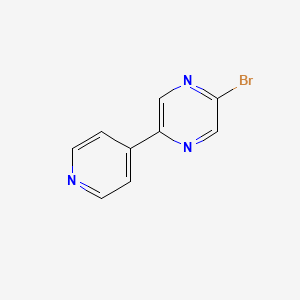
2-Bromo-5-(pyridin-4-YL)pyrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(pyridin-4-YL)pyrazine is a heterocyclic compound that contains both a pyrazine ring and a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(pyridin-4-YL)pyrazine typically involves the bromination of 5-(pyridin-4-YL)pyrazine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
化学反応の分析
Types of Reactions
2-Bromo-5-(pyridin-4-YL)pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as potassium carbonate or sodium hydride.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are typically used in Suzuki-Miyaura coupling reactions, with bases like potassium phosphate and solvents like 1,4-dioxane.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazines depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds formed through the coupling of the pyrazine ring with another aromatic ring.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, which may have different functional groups.
科学的研究の応用
2-Bromo-5-(pyridin-4-YL)pyrazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
作用機序
The mechanism of action of 2-Bromo-5-(pyridin-4-YL)pyrazine depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby affecting various biological pathways. The exact molecular targets and pathways involved can vary based on the specific derivative or application being studied.
類似化合物との比較
Similar Compounds
- 2-Bromo-5-(pyridin-3-YL)pyrazine
- 2-Bromo-5-(pyridin-2-YL)pyrazine
- 2-Chloro-5-(pyridin-4-YL)pyrazine
Comparison
Compared to similar compounds, 2-Bromo-5-(pyridin-4-YL)pyrazine may exhibit unique reactivity and biological activity due to the position of the bromine atom and the pyridine ring. This uniqueness can influence its suitability for specific applications, such as its use as an intermediate in the synthesis of certain pharmaceuticals or its potential biological activities.
特性
分子式 |
C9H6BrN3 |
|---|---|
分子量 |
236.07 g/mol |
IUPAC名 |
2-bromo-5-pyridin-4-ylpyrazine |
InChI |
InChI=1S/C9H6BrN3/c10-9-6-12-8(5-13-9)7-1-3-11-4-2-7/h1-6H |
InChIキー |
ZCHRDRKGMJFBRB-UHFFFAOYSA-N |
正規SMILES |
C1=CN=CC=C1C2=CN=C(C=N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 1-[(5-methylfuran-2-yl)methyl]piperidine-3-carboxylate](/img/structure/B13637978.png)




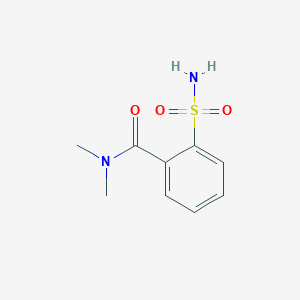


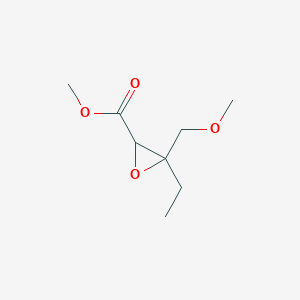
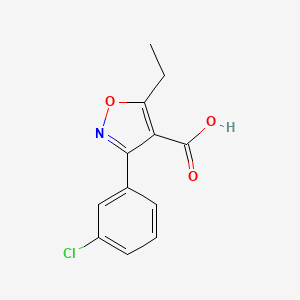

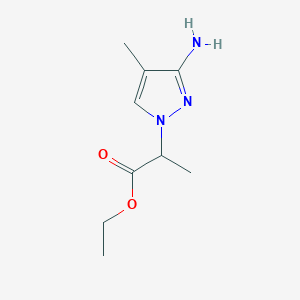
![4-[3-[2-[10-[2-[3,5-bis(4-carboxyphenyl)phenyl]ethynyl]anthracen-9-yl]ethynyl]-5-(4-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13638033.png)

